8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one
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Description
The compound “8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one” is a chemical compound with the molecular formula C15H19NO2. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . An alternative approach involves methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is based on the 8-azabicyclo[3.2.1]octane scaffold . This structure is a central core of the family of tropane alkaloids .Chemical Reactions Analysis
The compound “this compound” can be synthesized through various chemical reactions. For instance, novel 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-ones derived from 5-HT3 receptor antagonists hexahydroazepinylbenzamides were designed and synthesized through isocyanide insertion reaction .Future Directions
The development of novel environmentally friendly, efficient, and less toxic nematicides has become one of the actual research topics in pesticide discovery and has a huge market prospect . Therefore, compounds like “8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one” that show certain nematicidal activity could be of interest in future research .
Mechanism of Action
Target of Action
The compound 8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to interact with various targets in the body, including neuronal nicotinic acetylcholine receptors .
Mode of Action
Tropane alkaloids are known to bind to their targets and modulate their activity, leading to various physiological effects .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, modulation of neuronal nicotinic acetylcholine receptors can influence neurotransmission, affecting processes such as mood, appetite, and sleep .
Result of Action
The compound has shown significant activity against certain nematodes, such as root-knot nematodes (M. incognita), with inhibition activities of 84% at 160 mg/l and 60% at 20 mg/l for in vitro test and test tube test, respectively . This suggests that the compound may have potential applications as a nematicide.
Properties
IUPAC Name |
8-[(4-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-15-6-2-11(3-7-15)10-16-12-4-5-13(16)9-14(17)8-12/h2-3,6-7,12-13H,4-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKQCJRMAGRVFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3CCC2CC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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